molecular formula C7H14O3S B1517875 Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate CAS No. 1155610-15-3

Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate

Cat. No.: B1517875
CAS No.: 1155610-15-3
M. Wt: 178.25 g/mol
InChI Key: LZHRCYYXBHXISW-UHFFFAOYSA-N
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Description

Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate is a chemical compound with the CAS number 1155610-15-3

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction of propan-2-ol with 2-[(2-hydroxyethyl)sulfanyl]acetic acid. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate may involve continuous flow reactors to ensure efficient and scalable production. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfur atom.

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives.

  • Reduction: Thiol derivatives.

  • Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex sulfur-containing compounds.

  • Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.

  • Medicine: It could be explored for its therapeutic properties, such as antioxidant or anti-inflammatory effects.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or modulating oxidative stress pathways. The specific molecular targets and pathways would depend on the context of its application and require further research to elucidate.

Comparison with Similar Compounds

Propan-2-yl 2-[(2-hydroxyethyl)sulfanyl]acetate can be compared with other sulfur-containing esters such as ethyl 2-[(2-hydroxyethyl)sulfanyl]acetate and butyl 2-[(2-hydroxyethyl)sulfanyl]acetate. These compounds share similar structural features but differ in their alkyl groups, which can influence their physical, chemical, and biological properties.

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Properties

IUPAC Name

propan-2-yl 2-(2-hydroxyethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-6(2)10-7(9)5-11-4-3-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHRCYYXBHXISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201188697
Record name Acetic acid, 2-[(2-hydroxyethyl)thio]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155610-15-3
Record name Acetic acid, 2-[(2-hydroxyethyl)thio]-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155610-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(2-hydroxyethyl)thio]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201188697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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